

Application Notes: GSK-J4 as a Cell-Permeable Prodrug of GSK-J1

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Compound of Interest

Compound Name: Gsk-J1

Cat. No.: B607885

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Audience: Researchers, scientists, and drug development professionals.

Introduction

GSK-J1 is a potent and selective inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases, specifically targeting the H3K27me3/me2 demethylases JMJD3 (KDM6B) and UTX (KDM6A).[1][2][3] These enzymes play a critical role in epigenetic regulation by removing the repressive trimethyl mark on histone H3 at lysine 27 (H3K27me3), thereby activating gene expression.[4] However, the therapeutic and research applications of **GSK-J1** are limited by its highly polar carboxylate group, which restricts its ability to cross cell membranes.[5][6] To overcome this limitation, GSK-J4 was developed as a cell-permeable prodrug.[5][6] GSK-J4 is the ethyl ester derivative of **GSK-J1**, which effectively masks the polar carboxylate group, allowing for passive diffusion across the cell membrane.[5][6] Once inside the cell, GSK-J4 is rapidly hydrolyzed by intracellular esterases to release the active inhibitor, **GSK-J1**. [6] This strategy enables the study of JMJD3/UTX inhibition in cellular and in vivo models.

Mechanism of Action

GSK-J4 serves as an effective delivery vehicle for the active compound **GSK-J1**. Upon entering the cell, intracellular esterases cleave the ethyl ester group, converting GSK-J4 into **GSK-J1**. [6] The active **GSK-J1** then inhibits JMJD3 and UTX by chelating the Fe(II) ion in the enzyme's active site and mimicking the binding of the co-factor α -ketoglutarate. [6] This inhibition prevents the demethylation of H3K27me3, a key repressive epigenetic mark. [4][7] Consequently, the levels of H3K27me3 increase at target gene promoters, leading to chromatin

condensation and transcriptional repression.^{[4][7]} This mechanism is crucial for modulating inflammatory responses and has shown therapeutic potential in various disease models, including inflammatory diseases and cancer.^{[4][8][9]}

Data Presentation

Table 1: In Vitro Inhibitory Activity of GSK-J1 and GSK-J4

| Compound | Target Enzyme | IC ₅₀ | Assay Type |
|-----------------|------------------|------------------------------------|-----------------------------------|
| GSK-J1 | JMJD3 (KDM6B) | 60 nM | Cell-free assay ^{[1][2]} |
| UTX (KDM6A) | 60 nM (Implied) | Cell-free assay ^[1] | |
| JARID1B (KDM5B) | 0.95 µM - 170 nM | Cell-free assay ^{[1][10]} | |
| JARID1C (KDM5C) | 1.76 µM - 550 nM | Cell-free assay ^{[1][10]} | |
| GSK-J4 | JMJD3 (KDM6B) | 8.6 µM | AlphaLISA ^{[11][12]} |
| UTX (KDM6A) | 6.6 µM | AlphaLISA ^{[11][12]} | |
| KDM5B | Similar to KDM6B | Cell-based assay ^[12] | |
| KDM4C | Similar to KDM6B | Cell-based assay ^[12] | |

Note: The IC₅₀ values for GSK-J4 in cell-free assays are expected to be high (>50 µM) as it requires conversion to **GSK-J1** to be active.^[6]

Table 2: Effective Concentrations of GSK-J4 in Cellular Assays

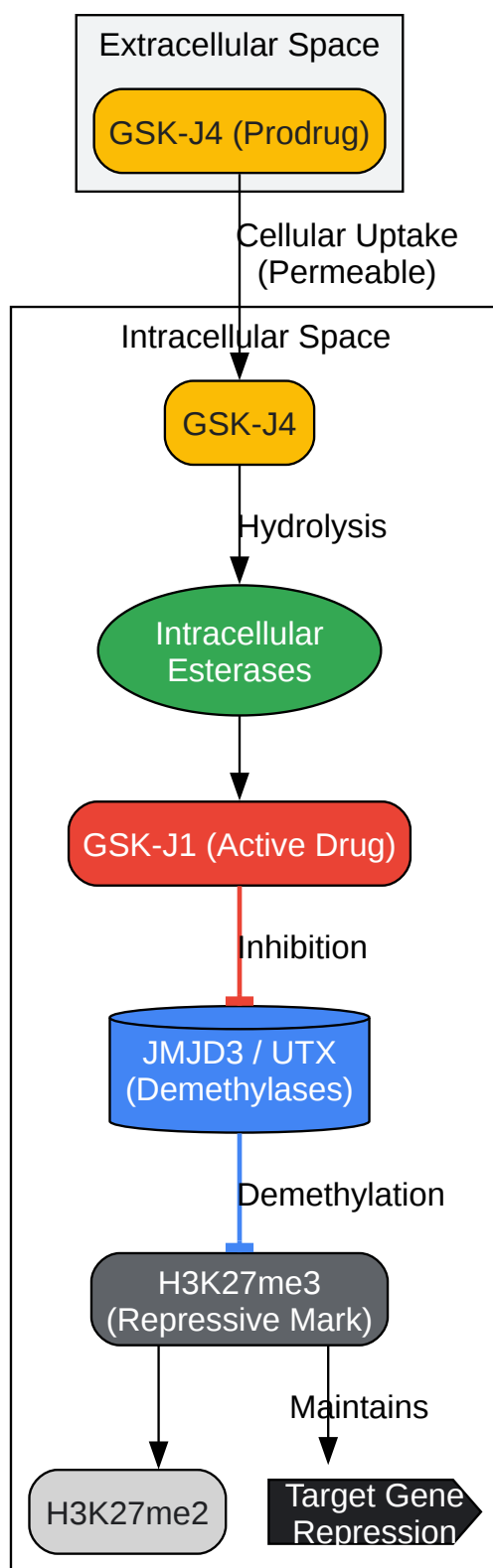
| Cell Type | Application | Concentration | Outcome | Reference |
|---------------------------------|--|-------------------------------|--|-------------|
| Human Primary Macrophages | Inhibition of TNF- α release | 9 μ M (IC ₅₀) | Reduced pro-inflammatory cytokine production | [5][13][14] |
| HeLa Cells | Prevention of JMJD3-induced H3K27me3 loss | 25 μ M - 30 μ M | Preserved nuclear H3K27me3 staining | [5][6] |
| Dendritic Cells (DCs) | Induction of tolerogenic phenotype | 25 nM | Reduced expression of co-stimulatory molecules | [15] |
| Acute Myeloid Leukemia (KG-1a) | Induction of apoptosis and cell cycle arrest | 4 μ M | Increased expression of apoptosis-related proteins | [16] |
| Glioma Cells (U87, U251) | Inhibition of proliferation and migration | Concentration-dependent | Induced apoptosis in glioma cells | [17] |
| Differentiating Embryoid Bodies | Inhibition of proliferation | 10 μ M | Induced cell death | [18] |
| Prostate Cancer Cells | Reduction of proliferation | 6 μ M - 16 μ M | Increased H3K27me3 levels | [19] |

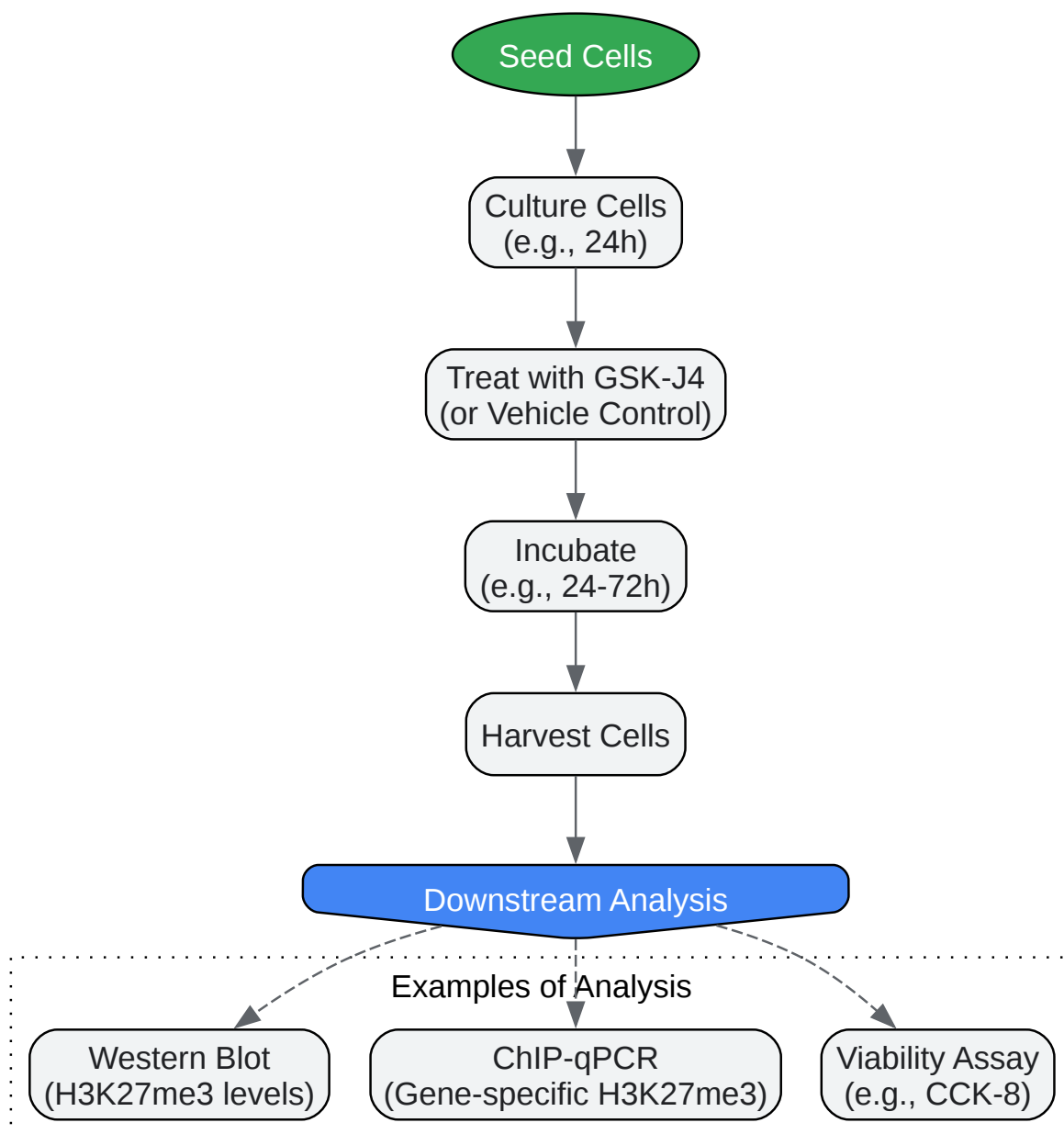
Table 3: In Vivo Administration of GSK-J4

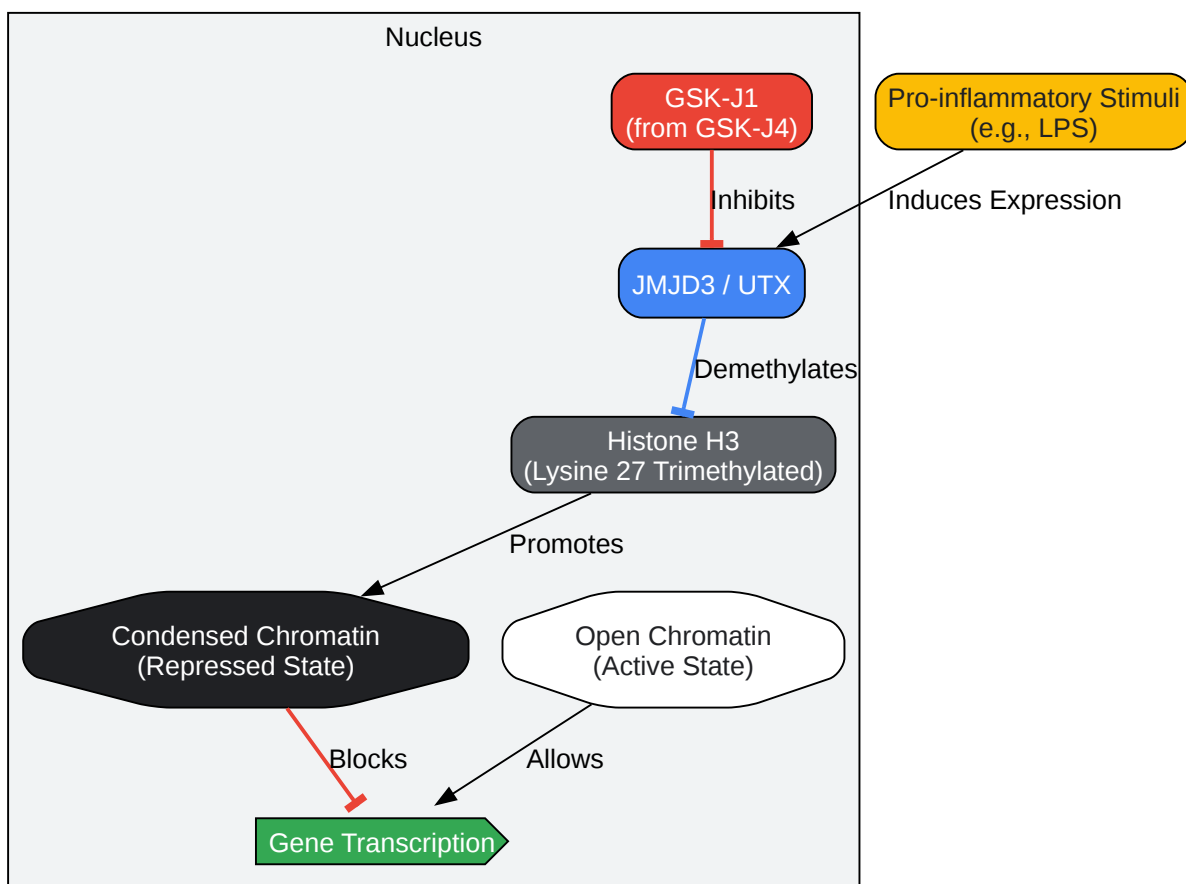
| Animal Model | Disease | Dosage & Administration | Outcome | Reference |
|--------------------------------------|---|---|---|-----------|
| DB/DB Mice | Diabetic Cardiomyopathy | Intraperitoneal injection, every 2 days | Ameliorated cardiomyocyte injury | [7] |
| Balb/c Nude Mice | Prostate Cancer Xenografts | 50 mg/kg, daily intraperitoneal injection for 10 days | Decreased tumor growth in androgen-dependent xenografts | [20][21] |
| Streptozotocin-induced Diabetic Mice | Diabetic Kidney Disease | Not specified | Reduced proteinuria and glomerulosclerosis | [22] |
| Mice | Experimental Autoimmune Encephalomyelitis (EAE) | In vivo administration | Ameliorated disease severity | [8] |
| Mice | Acute Murine Toxoplasmosis | Oral administration for 5 days | Significantly elongated survival time | [23] |

Visualizations

Prodrug Conversion and Mechanism of Action







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